N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a carboxamide linker connecting to a 3-fluorobenzylamino-ethyl moiety. The 3-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the pyrimidine ring could contribute to π-π interactions in biological targets .
Properties
Molecular Formula |
C18H21FN6O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21FN6O2/c19-15-4-1-3-14(11-15)12-22-16(26)13-23-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h1-6,11H,7-10,12-13H2,(H,22,26)(H,23,27) |
InChI Key |
WXWFHCGHDKLVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Pyrimidine Group: The pyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boron reagents (for Suzuki-Miyaura coupling)
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibit significant anticancer properties. For instance, research has shown that piperazine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDK). The unique structural features of this compound, including the fluorobenzyl and pyrimidine moieties, may enhance its binding affinity to these targets, potentially leading to improved therapeutic outcomes in oncology .
Mechanism of Action
The mechanism of action for compounds in this class often involves the modulation of signaling pathways critical for cancer cell survival and growth. Specifically, the interaction with CDK enzymes has been highlighted, where structural modifications can lead to selectivity towards specific kinase conformations . This selectivity is crucial for minimizing off-target effects and enhancing the efficacy of cancer therapies.
Biological Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit various enzymes linked to metabolic disorders. Preliminary studies suggest that this compound may interact with phospholipase A2, which is involved in lipid metabolism and inflammatory responses . The inhibition of such enzymes could pave the way for new treatments for conditions like obesity and diabetes.
Targeting Receptors
The compound's ability to modulate receptor activity has also been a focus of research. Compounds with similar structures have shown promise in targeting G-protein coupled receptors (GPCRs), which play a pivotal role in numerous physiological processes. This suggests that this compound could be further explored as a lead compound in drug discovery aimed at GPCR-related diseases.
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. Its functional groups can facilitate the formation of novel polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. This application is particularly relevant in developing materials for biomedical devices or drug delivery systems .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-{2-[3-fluorobenzyl]amino}-4-(pyrimidin-2-yl)piperazine | Contains a piperazine ring with a fluorobenzyl group | Potential anticancer activity |
| N-{4-(pyridin-2-yl)piperazine} | Lacks fluorine substitution | Focus on different biological targets |
| N-{(3-fluorophenyl)amino}-carboxamide | Similar piperazine core but different substituents | Investigated for metabolic disorders |
Case Studies
Case Study 1: Anticancer Screening
A study conducted on a library of piperazine derivatives identified this compound as a promising candidate for further development due to its selective inhibition of CDK activity in various cancer cell lines . The results indicated a dose-dependent response, highlighting its potential as an effective anticancer agent.
Case Study 2: Enzyme Interaction Analysis
In another investigation focused on enzyme inhibition, researchers assessed the impact of this compound on phospholipase A2 activity. The findings demonstrated significant inhibition compared to control groups, suggesting that modifications to the compound could lead to novel therapeutic agents targeting metabolic diseases .
Mechanism of Action
The mechanism of action of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to downstream effects that can modulate cellular processes. For example, it has been found to effectively inhibit RET mutations and fusions in non-small cell lung cancer and thyroid cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Carboxamides with Halogenated Aryl Substituents
Compound A2 (N-(3-Fluorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide)
- Structural Similarities : Both compounds share a fluorinated aryl group (3-fluorophenyl in A2 vs. 3-fluorobenzyl in the target) and a piperazine-carboxamide backbone.
- Key Differences: A2 replaces the pyrimidinyl group with a quinazolinone ring, which introduces additional hydrogen-bond acceptors.
- Physicochemical Properties: Property Target Compound A2 Yield Not reported 52.2% Melting Point (°C) Not reported 189.5–192.1 The quinazolinone in A2 may reduce solubility compared to the pyrimidinyl group in the target compound .
N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide
- Structural Similarities : Shares the pyrimidin-2-yl-piperazine-carboxamide scaffold.
- Key Differences : The 3-trifluoromethylphenyl group replaces the 3-fluorobenzyl moiety.
Piperazine Derivatives with Varied Linker Chemistry
N-(3-Fluoro-4-(4-(2-Methoxyphenyl)Piperazin-1-yl)Butyl)Arylcarboxamides
- Structural Similarities : Piperazine-carboxamide backbone.
- Key Differences : A butyl linker separates the piperazine and aryl groups, contrasting with the ethyl spacer in the target compound.
- Pharmacological Relevance : Studies show that the carboxamide linker is critical for dopamine D3 receptor selectivity. Removal of the carbonyl group reduces D3 binding by >100-fold, highlighting the importance of the carboxamide in the target compound’s design .
Piperazine Carboxamides with Heterocyclic Modifications
4-(3-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)-N-(Pyridin-3-yl)Piperazine-1-Carboxamide (28)
- Structural Similarities : Piperazine-carboxamide with a heterocyclic substituent (pyridin-3-yl vs. pyrimidin-2-yl in the target).
- Key Differences: Incorporates a benzooxazinone-propanoyl group instead of the 3-fluorobenzyl-ethyl chain.
- Synthetic Insights : Both compounds use carboxamide coupling strategies, but the target compound’s synthesis likely involves chloroacetylation of 3-fluorobenzylamine followed by piperazine conjugation, as seen in analogous preparations .
Piperazine Derivatives with Local Anesthetic Activity
N-(2-[(4-Methoxyphenyl)Amino]-2-Oxoethyl)-4-Methylpiperazine-1-Carboxamide (4n)
- Structural Similarities : Ethyl-carboxamide linker and piperazine core.
- Key Differences : A 4-methoxyphenyl group replaces the 3-fluorobenzyl moiety, and a methyl group substitutes the pyrimidinyl ring.
- Bioactivity : Compound 4n demonstrated moderate local anesthetic activity in rabbit corneal reflex assays (ED₅₀ = 0.12 mM), suggesting that the target compound’s fluorinated aryl and pyrimidinyl groups may enhance or alter bioactivity .
Biological Activity
N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, identified by its CAS number 1351702-05-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The molecular structure of this compound is characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Pyrimidine Moiety : A heterocyclic aromatic ring that contributes to the compound's biological properties.
- Amide Functional Group : Enhances the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of 372.4 g/mol .
Research indicates that this compound may act through several mechanisms:
- Modulation of Neurotransmitter Receptors : The compound has shown potential as a modulator of gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability and neurotransmission. This suggests possible applications in treating neurological disorders such as anxiety and epilepsy .
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that related piperazine and pyrimidine derivatives can inhibit the viability of cancer cell lines, including breast cancer cells (MCF–7), with IC50 values indicating effective concentrations . The binding affinity to specific protein targets, such as NF-kB, has been noted, suggesting a pathway for anti-cancer activity through modulation of inflammatory responses .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- Inhibition of NF-kB : A study highlighted the efficacy of piperazine-linked pyrimidines in inhibiting NF-kB in breast cancer cells. Compounds similar to N-{2-[...]} showed significant binding affinities, leading to reduced transcriptional activity associated with cancer progression .
- Antiviral Activity : Research on related piperazine derivatives indicated potential antiviral properties against Hepatitis C virus (HCV), showcasing the versatility of these compounds in targeting various biological pathways .
- Cytotoxicity Profiles : Investigations into cytotoxicity revealed that certain derivatives exhibited selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
